6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
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Overview
Description
6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of fluoroindoles. It is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a pyridin-3-yl ethenyl group at the 3rd position.
Preparation Methods
The synthesis of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindole and pyridine-3-carbaldehyde.
Condensation Reaction: The 6-fluoroindole is reacted with pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) to form the desired product.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), an enzyme involved in the kynurenine pathway.
Biological Studies: The compound is employed in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: While its primary use is in research, the compound’s unique properties may also find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole involves its inhibition of tryptophan 2,3-dioxygenase (TDO). TDO catalyzes the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway. By inhibiting TDO, the compound reduces the production of kynurenine, which has been implicated in various pathological conditions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AHR) and its downstream signaling pathways .
Comparison with Similar Compounds
6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole can be compared with other similar compounds, such as:
6-Fluoroindole: Lacks the pyridin-3-yl ethenyl group and has different biological activities.
3-(2-(Pyridin-3-yl)vinyl)-1H-indole: Lacks the fluorine atom at the 6th position, resulting in different chemical and biological properties.
Tryptophan 2,3-dioxygenase Inhibitors: Other inhibitors of TDO, such as 680C91, share similar mechanisms of action but may differ in potency and selectivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-fluoro-3-(2-pyridin-3-ylethenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDQTBCNYWBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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